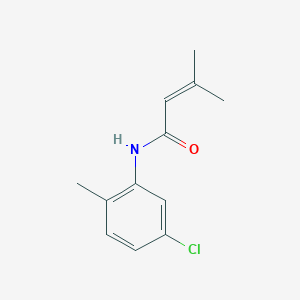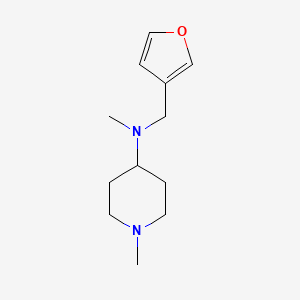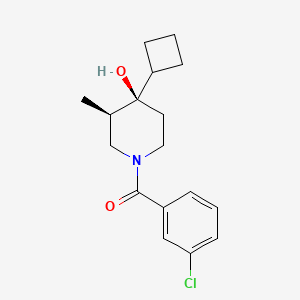![molecular formula C13H15N3O2S B5616927 N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5616927.png)
N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine, commonly known as MNTX, is a synthetic compound that has been developed for the treatment of pain. MNTX belongs to a class of drugs known as mu-opioid receptor antagonists, which work by blocking the effects of opioids in the body.
Mechanism of Action
MNTX works by blocking the effects of opioids in the body. It binds to the mu-opioid receptors in the brain and prevents opioids from activating these receptors. This results in a reduction in the analgesic effects of opioids, while still allowing for pain relief through other mechanisms.
Biochemical and Physiological Effects:
MNTX has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safer alternative to traditional opioids. It has also been shown to have minimal effects on gastrointestinal motility, which can reduce the incidence of constipation. MNTX has a relatively short half-life, which allows for rapid onset and offset of its effects.
Advantages and Limitations for Lab Experiments
MNTX has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its effects on pain. It can be easily administered and has a relatively short half-life, allowing for rapid onset and offset of its effects. However, MNTX has limitations in that it is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body.
Future Directions
There are several future directions for research on MNTX. One area of interest is the potential use of MNTX in the treatment of opioid addiction and withdrawal. MNTX has been shown to reduce the reinforcing effects of opioids, which may make it a useful tool in the treatment of addiction. Another area of interest is the development of more potent and selective mu-opioid receptor antagonists, which may have fewer side effects than MNTX. Finally, there is interest in the development of alternative pain management strategies that do not rely on opioids, which may reduce the incidence of opioid-related side effects and addiction.
Conclusion:
In conclusion, MNTX is a synthetic compound that has been developed for the treatment of pain. It works by blocking the effects of opioids in the body and has been extensively studied for its potential use in the treatment of various types of pain. MNTX has several advantages for use in lab experiments, but also has limitations in that it is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body. There are several future directions for research on MNTX, including its potential use in the treatment of opioid addiction and withdrawal, the development of more potent and selective mu-opioid receptor antagonists, and the development of alternative pain management strategies.
Synthesis Methods
The synthesis of MNTX involves several steps, including the reaction of 2-(2-pyridinyl)ethanol with thionyl chloride to form 2-(2-pyridinyl)ethyl chloride. The resulting compound is then reacted with 5-nitro-2-thiophenemethanol in the presence of sodium hydride to form the intermediate product, 5-nitro-2-[(2-pyridinyl)methyl]thiophene. The final step involves the reaction of the intermediate product with N-methyl-2-(aminomethyl)pyridine in the presence of palladium on carbon to form MNTX.
Scientific Research Applications
MNTX has been extensively studied for its potential use in the treatment of pain. It has been shown to be effective in reducing opioid-induced side effects such as constipation, nausea, and vomiting. MNTX has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and postoperative pain.
properties
IUPAC Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIYENHRZOIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-furyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5616850.png)

![N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B5616868.png)

![2-methyl-6-[5-(tetrahydrofuran-3-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5616888.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5616896.png)
![methyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5616905.png)
![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)


![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)

![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)
